molecular formula C11H12BrN3O B1382601 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1416713-40-0

4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1382601
CAS No.: 1416713-40-0
M. Wt: 282.14 g/mol
InChI Key: QXCVPILKFAHJBU-UHFFFAOYSA-N
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Description

“4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine” is a chemical compound with the molecular formula C8H11BrN2O . It has a molecular weight of 231.09 g/mol . The IUPAC name of this compound is 4-bromo-1-(oxan-2-yl)pyrazole .


Molecular Structure Analysis

The molecular structure of this compound includes a bromine atom attached to a pyrazole ring, which is further connected to a tetrahydropyran ring . The InChI code and Canonical SMILES for this compound are available .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 231.09 g/mol and an XLogP3-AA value of 1.7 . It has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 1 rotatable bond . The exact mass and monoisotopic mass of this compound are both 230.00548 g/mol . The topological polar surface area is 27 Ų .

Scientific Research Applications

Synthesis of New Compounds

4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is utilized as a precursor in the synthesis of various new polyheterocyclic ring systems. Such derivatives include pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine and pyrido[2',3':3,4]pyrazolo[5,1-c]triazine derivatives. These compounds were characterized using IR and 1H NMR spectral techniques and evaluated for their in vitro antibacterial properties (Abdel‐Latif et al., 2019).

Molecular Structure Studies

The compound has been studied for its molecular structure, particularly in the context of hydrogen bonding. For instance, 6-(4-bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine was analyzed for its conformation and hydrogen bonding patterns, contributing to understanding molecular interactions and crystalline structure (Quiroga et al., 2010).

Biomedical Applications

A review covering the synthesis and biomedical applications of 1H-pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds which includes derivatives of this compound, was conducted. This review focused on the diversity of substituents, synthetic methods, and potential biomedical applications of these compounds (Donaire-Arias et al., 2022).

Development of Inhibitors

The compound has been involved in the development of selective inhibitors for certain enzymes. For example, a novel PDE9A inhibitor was identified using structure-based drug design and has advanced into clinical trials. This research signifies its potential in the treatment of cognitive disorders (Verhoest et al., 2012).

Ultrasound-Promoted Synthesis

The compound has been used in the ultrasound-promoted synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines. This method is noted for its efficiency, producing products in short times and excellent yields (Nikpassand et al., 2010).

Potential in Corrosion Inhibition

Studies have been conducted on the synthesis of pyrazolo[3,4-b]pyridine derivatives and their effect on corrosion of mild steel, indicating potential applications in industrial corrosion inhibition (Dandia et al., 2013).

Future Directions

The development of small inhibitors targeting ALK5, such as related compounds to “4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine”, has been validated as a potential therapeutic strategy for fibrotic diseases and cancer .

Properties

IUPAC Name

4-bromo-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O/c12-9-4-5-13-11-8(9)7-14-15(11)10-3-1-2-6-16-10/h4-5,7,10H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCVPILKFAHJBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=NC=CC(=C3C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
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4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
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4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
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4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 5
4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

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